Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C19H26N4O6. It is a derivative of pyrazolo[1,5-a]pyrimidine, a heterocyclic compound known for its diverse biological activities. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multiple steps. . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit kinases or other signaling proteins, thereby modulating cell growth, apoptosis, or inflammation . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Ethyl 2-(bis(tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar structure but with an additional Boc group, leading to different reactivity and biological activity.
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Lacks the ethyl ester and Boc groups, resulting in different solubility and reactivity.
Pyrazolo[1,5-a]pyrimidine-3-amine:
Biological Activity
Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate, with a CAS number of 1260169-03-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H26N4O6
- Molar Mass : 406.43 g/mol
- Structural Characteristics : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class often exhibit inhibitory effects on various biological pathways. This compound has been studied for its potential as an inhibitor of specific kinases and receptors involved in cellular signaling pathways.
Targeted Pathways
- ALK2 Inhibition : Recent studies have identified this compound as a potential inhibitor of ALK2 (activin receptor-like kinase 2), which plays a crucial role in bone morphogenetic protein (BMP) signaling. Inhibition of ALK2 can have therapeutic implications in conditions such as fibrodysplasia ossificans progressiva (FOP) .
- Toll-like Receptor Modulation : The compound may also modulate Toll-like receptors (TLRs), which are pivotal in the immune response. Research has shown that pyrazolo[1,5-a]pyrimidines can act as agonists or antagonists of TLRs, influencing inflammatory responses .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:
- Cell Proliferation Inhibition : The compound showed potent inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of approximately 0.126 μM. This suggests a strong potential for further development as an anticancer agent .
In Vivo Studies
In vivo studies conducted on animal models have assessed the pharmacokinetics and toxicity profiles of the compound:
- Toxicity Assessment : A study indicated no acute toxicity at doses up to 2000 mg/kg in Kunming mice, suggesting a favorable safety profile for further therapeutic exploration .
- Pharmacodynamic Effects : When administered orally at a dose of 40 mg/kg over three days, significant reductions in viral loads were observed in mouse models infected with influenza A virus, indicating antiviral potential .
Summary of Biological Activities
Case Studies
- ALK2 Targeting : A study focusing on ALK2 inhibitors highlighted the structural similarities between this compound and known ALK2 inhibitors like LDN-193189. The research provided insights into optimizing the compound's efficacy against ALK2-related disorders .
- Antiviral Activity : Another investigation into the antiviral properties revealed that this compound could effectively reduce viral replication in infected mice, showcasing its potential as a therapeutic agent against viral infections .
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-5-21-12(19)9-10(16-13(20)22-14(2,3)4)17-18-8-6-7-15-11(9)18/h6-8H,5H2,1-4H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYUGHDRKZRWMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=CN2N=C1NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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